4-(2,4,6-Trinitrophenyl)morpholine
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Overview
Description
4-(2,4,6-Trinitrophenyl)morpholine is an organic compound with the molecular formula C10H10N4O7 and a molecular weight of 298.214 g/mol This compound features a morpholine ring substituted with a 2,4,6-trinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trinitrophenyl)morpholine typically involves the reaction of morpholine with 2,4,6-trinitrochlorobenzene. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under controlled temperature conditions. The reaction proceeds via nucleophilic aromatic substitution, where the morpholine acts as a nucleophile, displacing the chlorine atom on the trinitrochlorobenzene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trinitrophenyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro groups on the phenyl ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides.
Major Products
Nucleophilic Aromatic Substitution: The major products are typically substituted morpholine derivatives, depending on the nucleophile used.
Reduction: The major products are the corresponding amino derivatives of the original compound.
Scientific Research Applications
4-(2,4,6-Trinitrophenyl)morpholine has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4-(2,4,6-Trinitrophenyl)morpholine involves nucleophilic aromatic substitution. The electron-deficient aromatic ring, due to the presence of nitro groups, is attacked by nucleophiles, leading to the displacement of substituents on the ring .
Comparison with Similar Compounds
Similar Compounds
- 4-(N-(2,4,5-Trichlorophenyl)carbamoyl)morpholine
- 2,6-Dimethyl-4-(N-(2,4,5-Trichlorophenyl)carbamoyl)morpholine
- 4-[4-Morpholinyl(phenyl)methyl]morpholine
- 4-((4-(4-Morpholinyl)-4-oxo-2-butenoyl)morpholine)
Uniqueness
4-(2,4,6-Trinitrophenyl)morpholine is unique due to the presence of three nitro groups on the phenyl ring, which significantly enhances its electron-withdrawing capability. This makes it highly reactive in nucleophilic aromatic substitution reactions compared to other morpholine derivatives .
Properties
IUPAC Name |
4-(2,4,6-trinitrophenyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O7/c15-12(16)7-5-8(13(17)18)10(9(6-7)14(19)20)11-1-3-21-4-2-11/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZXPDQTMDRNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77379-03-4 |
Source
|
Record name | 4-(2,4,6-TRINITROPHENYL)MORPHOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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